Flotufolastat F 18 gallium is a radiopharmaceutical compound specifically designed for positron emission tomography imaging of prostate cancer. It is a ligand that targets prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The compound is characterized by its complex molecular structure, which includes a gallium-68 core complexed with a chelating agent and a fluorine-18 isotope, allowing for effective imaging capabilities. Each milliliter of the injectable solution contains up to 20 micrograms of flotufolastat F 18 gallium, with a radioactivity level of up to 5,846 megabecquerels at the end of synthesis .
The biological activity of flotufolastat F 18 is centered around its ability to bind selectively to prostate-specific membrane antigen. This binding facilitates the internalization of the compound into prostate cancer cells, enabling precise localization and imaging of cancerous lesions during positron emission tomography scans. Studies have shown that flotufolastat F 18 demonstrates significant accumulation in tumors while exhibiting rapid clearance from non-target tissues such as the liver and kidneys . Its pharmacokinetics reveal that approximately 7% of the administered dose is excreted in urine within the first two hours post-injection .
The synthesis of flotufolastat F 18 involves several key steps:
This process allows for the production of flotufolastat F 18 in sufficient quantities for clinical applications while maintaining high purity and efficacy .
Flotufolastat F 18 has been approved for use in positron emission tomography imaging to detect prostate-specific membrane antigen-positive lesions in men with suspected metastatic prostate cancer or recurrence based on elevated serum prostate-specific antigen levels. Its application extends to aiding in treatment planning and monitoring disease progression or response to therapy . The compound represents a significant advancement in imaging technology, providing clinicians with critical information that can influence treatment decisions.
Interaction studies have demonstrated that flotufolastat F 18 exhibits high affinity for prostate-specific membrane antigen with minimal off-target binding. This specificity enhances its diagnostic accuracy compared to conventional imaging modalities such as computed tomography or magnetic resonance imaging. Clinical trials have shown that it effectively detects metastatic lesions, leading to better patient management outcomes . Additionally, ongoing research aims to explore potential therapeutic applications by combining diagnostic imaging with targeted radiotherapy using similar radiopharmaceuticals .
Flotufolastat F 18 is part of a class of compounds designed for targeting prostate-specific membrane antigen. Below are several similar compounds along with their unique characteristics:
| Compound Name | Radioisotope | Unique Features |
|---|---|---|
| Gallium-68 PSMA-11 | Gallium-68 | Shorter half-life; requires on-site production |
| Lutetium-177 PSMA-617 | Lutetium-177 | Used for therapeutic applications; targets PSMA |
| Iodine-124 PSMA-100 | Iodine-124 | Longer half-life; used for PET imaging |
| Fluorine-18 rhPSMA-7 | Fluorine-18 | High affinity; rapid clearance from blood |
Flotufolastat F 18 stands out due to its longer half-life compared to Gallium-68-labeled compounds, allowing for greater flexibility in production and distribution while maintaining high diagnostic accuracy . Its unique radiohybrid technology enhances both imaging capabilities and potential therapeutic applications.
The silicon fluoride acceptor (SiFA) forms the radiolabeling core of flotufolastat fluorine-18 gallium, enabling rapid isotopic exchange with fluorine-18. This moiety consists of a tert-butyl-substituted silicon atom covalently bound to a benzamido group, creating a stable tetrahedral geometry ideal for fluoride incorporation [1] [6]. The SiFA technology allows one-step $$^{18}\text{F}$$-labeling at room temperature within 10 minutes, achieving radiochemical yields of 47–50% without requiring azeotropic drying [2] [6].
The hydrophilicity of the SiFA component is enhanced by strategic modifications, including the introduction of polar substituents that reduce nonspecific binding while maintaining labeling efficiency [2]. This design minimizes liver and kidney retention, critical for improving tumor-to-background ratios in clinical imaging [6].
The 1,4,7,10-tetraazacyclododecane-1-(glutamic acid)-4,7,10-triacetic acid (DOTAGA) macrocycle serves dual roles:
The radiochemical synthesis of flotufolastat F18 gallium employs a novel isotopic exchange mechanism utilizing the Silicon-Fluoride Acceptor (SiFA) technology. This approach represents a significant advancement in fluorine-18 radiochemistry, enabling efficient incorporation of the radioisotope through direct ¹⁸F for ¹⁹F exchange [1] [2].
The isotopic exchange reaction proceeds through a low-energy barrier mechanism, with experimental kinetic studies revealing an activation energy of 15.7 kcal/mol for the exchange process in acetonitrile [3]. This relatively low activation barrier facilitates rapid isotopic exchange at room temperature, distinguishing it from conventional nucleophilic substitution reactions that typically require elevated temperatures. The exchange kinetics follow second-order kinetics with a rate constant of 0.43 L mol⁻¹ s⁻¹ at 298 K [4].
Density functional theory calculations have elucidated the mechanistic pathway for the isotopic exchange process. The reaction proceeds through a pentacoordinate siliconate intermediate, where the incoming [¹⁸F]fluoride ion forms a transient hypervalent silicon species before displacing the original ¹⁹F atom [2]. The calculated free energy profile demonstrates that the isotopic exchange pathway is kinetically more favorable than competing hydrolysis reactions, with energy barriers consistently 3-8 kcal/mol lower than those for hydroxide substitution [5].
The SiFA building block in flotufolastat F18 gallium consists of a central silicon atom bonded to two tert-butyl groups, a derivatized phenyl moiety, and the exchangeable fluorine atom. The bulky tert-butyl substituents provide steric protection to the silicon center, enhancing hydrolytic stability while maintaining accessibility for the isotopic exchange reaction [6]. This structural design enables the preservation of the silicon-fluorine bond integrity under physiological conditions while facilitating efficient radiolabeling.
The clinical production of flotufolastat F18 gallium has been successfully implemented through fully automated synthesis protocols that comply with Good Manufacturing Practice guidelines. The automated synthesis platform demonstrates exceptional reliability with a production success rate of 98.8% across more than 240 routine productions [7].
The automated production employs a dual-cassette configuration utilizing specialized synthesis modules designed for isotopic exchange reactions. The system architecture incorporates a GRP 2V module equipped with two automated valve units, each containing a stopcock manifold with five three-way valves connected through dedicated fluidic transfer lines [7].
The dual-cassette design enables efficient processing of [¹⁸F]fluoride through a sequential workflow beginning with target water collection from the cyclotron. The [¹⁸F]fluoride in highly enriched [¹⁸O]H₂O is first retained on a strong anion exchange cartridge, then rinsed with anhydrous acetonitrile to remove residual water. Subsequently, the [¹⁸F]fluoride is eluted with a solution of [K⁺ ⊂ 2.2.2]OH⁻ in anhydrous acetonitrile directly into the reactor vessel containing the gallium-rhPSMA ligand and oxalic acid in dimethyl sulfoxide [7].
The cassette system incorporates built-in quality control measures, including automated kit integrity testing through pressurization protocols that verify system seal integrity before synthesis initiation. The modules feature integrated mass flow controllers, negative pressure sensors, and connection to built-in vacuum systems, ensuring precise control of fluid transfer and atmospheric conditions throughout the synthesis process [7].
The optimized solvent system for flotufolastat F18 gallium synthesis employs a carefully balanced combination of anhydrous acetonitrile and dimethyl sulfoxide. The acetonitrile serves as the elution medium for [¹⁸F]fluoride from the anion exchange cartridge, while dimethyl sulfoxide functions as the primary reaction solvent, providing optimal conditions for the isotopic exchange reaction [7].
Critical to the synthesis efficiency is the implementation of an on-cartridge drying procedure that eliminates the time-consuming azeotropic drying step traditionally required for fluorine-18 labeling. This Munich Method allows the entire isotopic exchange process to be conducted at room temperature, significantly reducing synthesis time and minimizing thermal degradation of the precursor [7].
The reaction optimization includes the incorporation of oxalic acid as a crucial additive that enhances the efficiency of the isotopic exchange reaction. The oxalic acid functions to moderate the basicity of the reaction medium, preventing degradation of the SiFA moiety while promoting efficient [¹⁸F]fluoride incorporation. The optimized reaction conditions achieve radiochemical yields of 49.2 ± 8.6% within approximately 16 minutes of total synthesis time [7].
Post-reaction processing involves dilution with phosphate buffer followed by solid-phase extraction purification using C18 cartridges. This purification strategy exploits the lipophilic nature of the flotufolastat F18 gallium product, enabling efficient separation from unreacted [¹⁸F]fluoride and other hydrophilic impurities through selective retention on the hydrophobic stationary phase [7].
The quality control framework for flotufolastat F18 gallium encompasses comprehensive analytical testing protocols designed to ensure product safety, efficacy, and regulatory compliance. The established quality control parameters are based on both regulatory requirements and clinical experience from extensive production campaigns.
Radiochemical purity determination employs dual analytical methodologies to provide comprehensive assessment of product quality. Radio-High Performance Liquid Chromatography serves as the primary analytical technique, utilizing a gradient elution system with water containing 0.1% trifluoroacetic acid and acetonitrile as mobile phases [7].
The radio-HPLC analysis employs a Nucleosil 100-5 C18 column with dimensions of 125 × 4 mm, operating at a flow rate of 1.0 mL/min. The optimized gradient profile initiates with 30% acetonitrile, increasing to 38% over 9 minutes, then ramping to 95% acetonitrile over 8 minutes before returning to initial conditions. Detection is accomplished through dual-channel monitoring at 254 nm for ultraviolet absorption and simultaneous radioactivity detection using a gamma detector [7].
The radio-HPLC methodology demonstrates excellent specificity for flotufolastat F18 gallium, with baseline resolution from potential radiochemical impurities including unreacted [¹⁸F]fluoride. The validated method achieves radiochemical purity determinations of 99.9 ± 0.2% for routine production batches, significantly exceeding the acceptance criterion of ≥95% [7].
Radio-Thin Layer Chromatography provides complementary radiochemical purity assessment using silica gel plates with appropriate mobile phase systems. The radio-TLC methodology offers rapid analysis capability, with results available within minutes of sample application. Routine production batches demonstrate radiochemical purity of 97.8 ± 1.0% by radio-TLC analysis, meeting the established acceptance criterion of ≥90% [7].
The dual analytical approach provides enhanced confidence in product quality assessment, with radio-HPLC serving as the definitive method for release testing and radio-TLC functioning as a rapid screening tool for in-process monitoring. Both methodologies undergo rigorous validation protocols including assessment of specificity, linearity, precision, and accuracy according to established pharmaceutical analytical guidelines [8].
Molar activity optimization represents a critical quality parameter for flotufolastat F18 gallium, directly impacting the clinical utility of the radiopharmaceutical. The achieved molar activity of 291 ± 62 GBq/μmol demonstrates the effectiveness of the isotopic exchange approach in maintaining high specific activity despite the use of a ¹⁹F-containing precursor [7].
The optimization strategy employs precise control of precursor quantity, utilizing 150 nmol (231 μg) of the gallium-rhPSMA ligand per synthesis batch. This carefully optimized precursor loading balances the competing requirements of achieving high radiochemical yields while maintaining elevated molar activity. The isotopic exchange mechanism inherently limits molar activity through the presence of the ¹⁹F-containing precursor, necessitating optimization of the precursor-to-radioactivity ratio [7].
Starting activity management plays a crucial role in molar activity optimization, with typical production batches employing 89 ± 14 GBq of [¹⁸F]fluoride. The broad range of starting activities (31-130 GBq) accommodates varying cyclotron production yields while maintaining consistent molar activity through proportional scaling of reaction conditions. The resulting molar activity range of 50-450 GBq/μmol provides adequate specific activity for clinical applications targeting prostate-specific membrane antigen expression [7].
The molar activity optimization strategy also incorporates considerations for product stability and shelf-life, as higher specific activity products may demonstrate enhanced radiolytic degradation. The established molar activity range represents an optimal balance between clinical efficacy requirements and product stability considerations, ensuring reliable performance throughout the established shelf-life period [7].